![molecular formula C16H16N6O3 B2746537 3-(4-methoxyphenyl)-5,7,9-trimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 569336-53-4](/img/structure/B2746537.png)
3-(4-methoxyphenyl)-5,7,9-trimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
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Overview
Description
Triazolo and quinoxaline derivatives are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . These compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They have been synthesized as potential antiviral and antimicrobial agents .
Synthesis Analysis
The synthesis of these compounds often involves aromatic nucleophilic substitution . For example, new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of these compounds is often studied using techniques like X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving these compounds often involve reduction processes . For example, triazolo [4,3- a ]pyrimidines were prepared by the reduction of 5,6,7-trisubstituted 2- (arylhydrazinylidene)-5 H - [1,3]thiazolo [3,2- a ]- pyrimidin-3 (2 H )-ones with NaBH 4 in the presence of V 2 O 5 at room temperature .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are often studied using techniques like mass spectrometry .Scientific Research Applications
Antifungal Applications
Triazole derivatives are widely recognized for their antifungal properties. They work by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. This action disrupts the cell membrane’s integrity, leading to the death of the fungal cell .
Anticancer Research
Some triazole compounds have shown potential in anticancer research. They can act as inhibitors of various enzymes involved in cancer cell proliferation. For instance, letrozole and anastrozole are triazole derivatives used in the treatment of breast cancer by inhibiting aromatase, an enzyme that synthesizes estrogens .
Antimicrobial Properties
Triazoles have been employed in the development of new antibacterial agents to combat multidrug-resistant pathogens. Their ability to bind with a variety of enzymes and receptors in the biological system makes them effective against a broad spectrum of Gram-positive and Gram-negative bacteria .
Preservation of Cultural Heritage
Innovative applications of triazole derivatives include the preservation of cultural heritage. For example, triazole-based compounds have been used to combat fungal deterioration of ancient Egyptian mummy cartonnage, showcasing their potential in the conservation of historical artifacts .
Energetic Materials
Triazole derivatives have been explored as components of energetic materials due to their good thermal stability and detonation properties. These materials are used in various applications, including explosives and propellants .
Agricultural Research
In the agricultural sector, triazole derivatives serve as fungicides and insecticides. They help protect crops by controlling fungal diseases and managing insect populations, thereby contributing to increased agricultural productivity .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein involved in cell cycle regulation, and its inhibition can lead to the halt of cell proliferation, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression, leading to the inhibition of cell growth . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This halts the cell cycle, preventing the cell from dividing and proliferating . The downstream effects of this include the induction of apoptosis within cells .
Result of Action
The result of the compound’s action is the significant inhibition of cell growth. Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48 to 90 nM .
Action Environment
It’s worth noting that the synthesis of similar compounds has been achieved under environmentally benign conditions , suggesting that the compound may also exhibit stability under various environmental conditions.
Safety and Hazards
Future Directions
The future directions in the research of these compounds often involve further exploration of their antimicrobial and antiviral properties . For example, to increase the bioactivity of [1,2,4]triazolo [4,3- a ]quinoxaline as antiviral agents, thioamide group is another structural modification that was achieved .
properties
IUPAC Name |
8-(4-methoxyphenyl)-1,3,5-trimethylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3/c1-19-11-13(20(2)16(24)21(3)14(11)23)22-12(17-18-15(19)22)9-5-7-10(25-4)8-6-9/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMPKOODXLPBAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 12042970 |
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